3,4-dihydro-2H-1,4-benzoxazine-6-carboxylic acid
Overview
Description
3,4-dihydro-2H-1,4-benzoxazine-6-carboxylic acid is a chemical compound with the molecular formula C10H11NO3 . It is a weak acid that can react with bases to form salts .
Synthesis Analysis
The synthesis of 3,4-dihydro-2H-1,4-benzoxazine derivatives has been reported in the literature. One efficient synthesis method involves Lewis acid-catalyzed S N 2-type ring opening of activated aziridines with 2-halophenols followed by Cu (I)-catalyzed intramolecular C-N cyclization in a stepwise fashion . Another method involves a chiral phosphoric acid (CPA) catalyzed transition metal/oxidant free synthesis of chiral 2 H -1,4-benzoxazines through enantioselective desymmetrization of prochiral oxetanes .Molecular Structure Analysis
The InChI code for this compound is 1S/C10H11NO3/c1-11-4-5-14-9-3-2-7 (10 (12)13)6-8 (9)11/h2-3,6H,4-5H2,1H3, (H,12,13) . This indicates the presence of a benzoxazine ring in the molecule.Chemical Reactions Analysis
The reactions of 3,4-dihydro-2H-1,4-benzoxazine derivatives with 2-methoxyisopentanoyl chloride were found to be more selective (selectivity factor s 31–32) compared to the acylation with other studied propanoyl chlorides . This fact was probably caused by the significant steric hindrance due to the isopropyl substituent in acyl chloride .Physical and Chemical Properties Analysis
The molecular weight of this compound is 193.16 . It is a solid substance .Scientific Research Applications
Synthesis and Chemical Properties
- 3,4-Dihydro-2H-1,4-Benzoxazine-6-carboxylic acid derivatives have been a focal point for synthesizing various complex chemical structures. For instance, the condensation product from a derivative of this compound was prepared, revealing its potential in complex organic synthesis (Ilaš et al., 2008).
- Innovative synthesis methods for derivatives of 3,4-Dihydro-2H-1,4-Benzoxazine have been explored, using 2-aminophenol as a starting material, which is significant for developing new chemical compounds (詹淑婷, 2012).
Biological and Agronomic Utility
- The benzoxazine class, to which this compound belongs, exhibits a range of biological properties like phytotoxic, antimicrobial, and insecticidal effects. These properties are of high interest in agriculture and related fields (Macias et al., 2006).
Potential in Material Science
- Benzoxazines, including 3,4-Dihydro-2H-1,4-Benzoxazine derivatives, are used beyond monomer preparation for polybenzoxazines. They have been explored for uses in luminescent materials, cation ligands, and as reducing agents for precious metal ions, demonstrating their versatility in material science (Wattanathana et al., 2017).
Environmental Aspects
- Environmentally friendly synthesis methods for derivatives of 3,4-Dihydro-2H-1,4-Benzoxazine have been developed. This emphasizes the potential of these compounds in sustainable chemistry practices (Albanese et al., 2003).
Safety and Hazards
3,4-dihydro-2H-1,4-benzoxazine-6-carboxylic acid is classified as Acute Tox. 4 Oral according to GHS07 . It may cause skin irritation, serious eye irritation, and respiratory irritation . It should be handled with care, avoiding breathing dust, mist, spray, and contact with skin and eyes . It should be stored in a well-ventilated place, away from fire sources and oxidizers .
Properties
IUPAC Name |
3,4-dihydro-2H-1,4-benzoxazine-6-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO3/c11-9(12)6-1-2-8-7(5-6)10-3-4-13-8/h1-2,5,10H,3-4H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEDBZPKNGZROQL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(N1)C=C(C=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40695257 | |
Record name | 3,4-Dihydro-2H-1,4-benzoxazine-6-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40695257 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
918789-44-3 | |
Record name | 3,4-Dihydro-2H-1,4-benzoxazine-6-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40695257 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,4-dihydro-2H-1,4-benzoxazine-6-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of synthesizing nitro derivatives of 3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carboxylic acid?
A1: The synthesis of 7-nitro-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carboxylic acid and 8-nitro-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carboxylic acid, as described in the research paper [], is significant for several reasons. Introducing nitro groups to the core structure can significantly alter the molecule's physicochemical properties, potentially influencing its reactivity, solubility, and interactions with biological targets. These modifications are crucial for exploring structure-activity relationships (SAR) and understanding how different substituents on the benzoxazine scaffold influence its potential biological activities. This knowledge is valuable in medicinal chemistry for designing and developing new drug candidates or optimizing existing ones.
Q2: How was the structure of the synthesized nitro derivatives confirmed in the study?
A2: The research employed a combination of spectroscopic techniques and elemental analysis to confirm the structures of the synthesized nitro derivatives []. Infrared (IR) spectroscopy provided information about the functional groups present in the molecules. Proton Nuclear Magnetic Resonance (1H NMR) spectroscopy offered insights into the arrangement of hydrogen atoms within the molecules. Liquid Chromatography-Mass Spectrometry (LC/MS) analysis was utilized to determine the molecular weight and purity of the synthesized compounds. Finally, elemental analysis verified the percentage composition of carbon, hydrogen, nitrogen, and oxygen in the compounds, further confirming their structures.
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